2,2-Dimethylcyclopropanecarboxamide
Overview
Description
2,2-Dimethylcyclopropanecarboxamide is an organic compound with the molecular formula C6H11NO It is a derivative of cyclopropane, characterized by the presence of a carboxamide group attached to a cyclopropane ring with two methyl groups at the 2-position
Mechanism of Action
Target of Action
The primary target of 2,2-Dimethylcyclopropanecarboxamide is the R-stereospecific amidase . Amidases are enzymes that catalyze the hydrolysis of amides into corresponding acids and amines . In the case of this compound, the R-stereospecific amidase specifically interacts with the compound to facilitate its conversion .
Mode of Action
The interaction of this compound with its target, the R-stereospecific amidase, results in the enantioselective hydrolysis of the compound . This means that the compound is selectively converted into its enantiomer, a molecule that is a non-superimposable mirror image of the original compound . This process is facilitated by the R-stereospecific amidase, which acts as a biocatalyst .
Biochemical Pathways
The biochemical pathway affected by this compound involves the conversion of nitriles to carboxylic acids . This process is facilitated by nitrile hydratases, which catalyze the hydration of nitriles to amides, which are subsequently hydrolyzed into carboxylic acids by the action of amidases . In the case of this compound, the compound is converted into its corresponding carboxylic acid via this pathway .
Pharmacokinetics
It’s known that the compound is soluble in methanol , which could potentially influence its absorption and distribution in the body
Result of Action
The molecular effect of the action of this compound involves the conversion of the compound into its corresponding carboxylic acid . This conversion is facilitated by the R-stereospecific amidase, which acts as a biocatalyst . On a cellular level, this could potentially influence various biochemical processes, depending on the specific role of the resulting carboxylic acid.
Action Environment
The action of this compound is influenced by environmental factors such as temperature . For instance, the enantioselectivity of the hydrolysis of the compound by the R-stereospecific amidase was found to be temperature-dependent, with the enantioselectivity enhancing from 12.6 at 45°C to 65.9 at 14°C . This suggests that the compound’s action, efficacy, and stability could be significantly influenced by the environmental conditions in which it is used.
Biochemical Analysis
Biochemical Properties
It has been reported that this compound can be converted from 2,2-dimethylcyclopropanecarbonitrile (DMCPCN) by Rhodococcus boritolerans FW815, which displays strong DMCPCN hydratase activity . This suggests that 2,2-Dimethylcyclopropanecarboxamide may interact with certain enzymes such as hydratases in biochemical reactions.
Molecular Mechanism
It is known that the compound can be produced through the hydration of 2,2-dimethylcyclopropanecarbonitrile (DMCPCN) by the enzyme hydratase
Metabolic Pathways
It is known that the compound can be produced from 2,2-dimethylcyclopropanecarbonitrile (DMCPCN) via a hydration reaction
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylcyclopropanecarboxamide typically involves the bioconversion of 2,2-dimethylcyclopropanecarbonitrile to this compound using nitrile hydratase enzymes. This biocatalytic process is carried out in a distilled water system, with the bacterial strain Rhodococcus boritolerans FW815 displaying strong hydratase activity . The optimal conditions for this conversion include a temperature range of 38-42°C and a pH of 7.0.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using immobilized cells of Delftia tsuruhatensis, which harbor R-amidase. This method allows for the efficient hydrolysis of racemic this compound to produce enantiomerically pure compounds .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylcyclopropanecarboxamide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 2,2-dimethylcyclopropanecarboxylic acid.
Oxidation: It can undergo oxidation reactions to form corresponding oxidized products.
Substitution: The amide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using water or aqueous solutions under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Hydrolysis: Produces 2,2-dimethylcyclopropanecarboxylic acid.
Oxidation: Forms oxidized derivatives of the original compound.
Substitution: Results in various substituted amides and related compounds.
Scientific Research Applications
2,2-Dimethylcyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for investigating enzyme specificity and activity.
Comparison with Similar Compounds
2,2-Dimethylcyclopropanecarboxamide can be compared with other similar compounds, such as:
2,2-Dimethylcyclopropanecarboxylic acid: A closely related compound that differs by the presence of a carboxylic acid group instead of a carboxamide group.
Cyclopropanecarboxamide: Lacks the two methyl groups at the 2-position, resulting in different chemical and physical properties.
2,2-Dimethylcyclopropanecarbonitrile: Contains a nitrile group instead of a carboxamide group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
2,2-dimethylcyclopropane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZQRYWKYBZZNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40868383 | |
Record name | 2,2-Dimethylcyclopropane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40868383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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